

Physicochemical Properties of Glyceryl Dicaprate for Formulation: A Technical Guide

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Compound of Interest

Compound Name: *Glyceryl dicaprate*

CAS No.: 53988-07-1

Cat. No.: B3426690

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Executive Summary

Glyceryl dicaprate (Dicaprin) represents a critical "intermediate" lipid in the formulation scientist's arsenal. Positioned between the high-polarity monoglycerides and the non-polar triglycerides, it functions as a lipophilic surfactant (HLB ~2–4) and a polar oil. Its C10:0 (capric acid) chain length offers a unique balance: short enough to provide exceptional solvent capacity for Class II/IV drugs and permeation enhancement, yet long enough to maintain lipophilic domain integrity in lipid-based drug delivery systems (LBDDS).

This guide moves beyond basic datasheets to explore the thermodynamic behavior, polymorphic risks, and mechanistic applications of **glyceryl dicaprate** in modern drug development.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Identity

Glyceryl dicaprate is a diester of glycerol and capric acid. In pharmaceutical grades, it often exists as a mixture of the 1,2-isomer (racemic) and the 1,3-isomer (achiral/symmetric). The position of the fatty acid chains dictates the molecule's packing density and melting behavior.

- Chemical Formula:

[1]

- Molecular Weight: 400.59 g/mol

- CAS Numbers:

- 53563-63-6 (General)

- 36354-80-0 (1,2-isomer)[2]

- 53988-07-1 (1,3-isomer)

Core Physicochemical Data

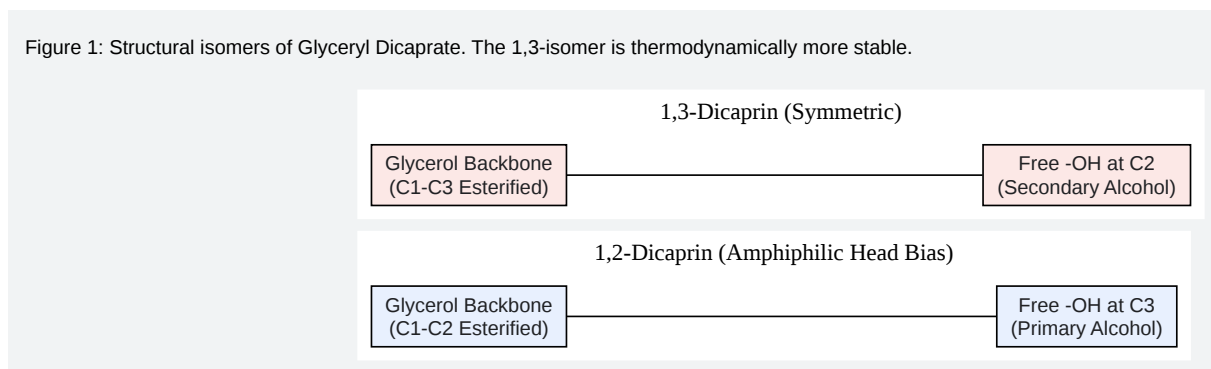
The following data aggregates experimental values for high-purity (>95%) **glyceryl dicaprate**. Note that commercial "caprate" excipients (e.g., Capmul® MCM) are often mono/diglyceride mixtures; this table focuses on the diester specifically.

Property	Value / Range	Formulation Implication
Physical State (25°C)	Waxy solid / Semi-solid	Requires heating for liquid handling; potential for solid-state recrystallization in softgels.
Melting Point (MP)	40°C – 44°C (Stable -form)	"Body temperature" melting range. Useful for melt-extrusion but risky for storage stability in tropical zones.
HLB Value	2.0 – 4.0	Acts as a W/O emulsifier or a co-surfactant in O/W systems. Strictly lipophilic.
Log P (Octanol/Water)	~5.4 (Calculated)	High lipophilicity; excellent solvent for hydrophobic APIs (LogP > 3).
Dielectric Constant	~6.0 – 7.5	Higher than triglycerides (~3.0), classifying it as a "Polar Oil."
Hansen Solubility (Total)		Compatible with semi-polar polymers (e.g., HPMC-AS) in solid dispersions.

Isomerism Visualization

The structural difference between 1,2- and 1,3-dicaprin influences enzymatic degradation rates (lipase specificity).

Figure 1: Structural isomers of Glyceryl Dicaprate. The 1,3-isomer is thermodynamically more stable.



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Part 2: Thermodynamics & Polymorphism

The Polymorphic Trap

Like most lipids, **glyceryl dicaprate** exhibits monotropic polymorphism. It crystallizes into three primary forms:

(unstable),

(metastable), and

(stable).

- -form: Formed upon rapid cooling of the melt. Loose hexagonal packing. Lowest melting point (~30-35°C).
- -form: Formed upon slow cooling or aging. Triclinic parallel packing. Highest melting point (~44°C).

Critical Formulation Risk: If a solid lipid nanoparticle (SLN) or semi-solid matrix is cooled too quickly, the lipid freezes in the

-form. Over time (shelf-storage), it transitions to the

-form. This transition involves a volume contraction and lattice energy increase, which often leads to drug expulsion (blooming) to the surface of the formulation.

Thermal Analysis Protocol (DSC)

To validate the solid-state of your raw material or formulation, use Differential Scanning Calorimetry (DSC).

Protocol:

- Heat: 25°C to 60°C at 5°C/min (Erase thermal history).
- Cool: 60°C to 0°C at 10°C/min (Induce crystallization).
- Re-heat: 0°C to 60°C at 2°C/min.

Interpretation: A single sharp endotherm at ~44°C indicates pure

-form. A doublet or broad peak at 30-35°C indicates the presence of

or mixed crystals, signaling potential instability.

Part 3: Formulation Mechanics & Applications[3][4] [5]

Role in SEDDS/SMEDDS

Glyceryl dicaprate acts as a Type II/III Lipid in the Pouton Classification System. It is rarely used as the sole oil phase due to its semi-solid nature; instead, it is mixed with medium-chain triglycerides (MCTs) or surfactants.

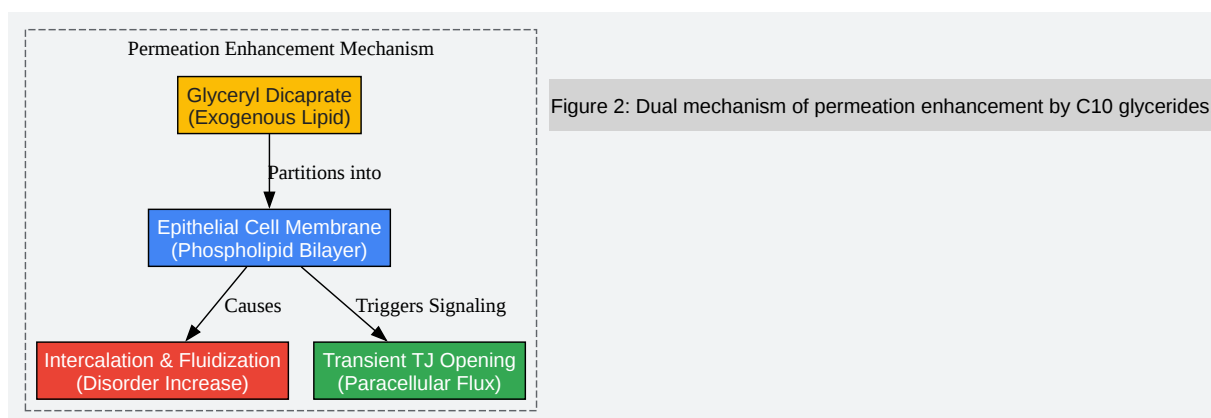
- Mechanism: Its free hydroxyl group allows it to interfacially localize, reducing the interfacial tension () more effectively than triglycerides. This facilitates spontaneous emulsification.
- Solvent Capacity: It solubilizes drugs that are "too polar" for pure MCTs but "too lipophilic" for water.

Permeation Enhancement

The C10 fatty acid chain (capric acid) is widely cited as the "sweet spot" for paracellular and transcellular permeation enhancement.

Mechanism of Action:

- **Membrane Fluidization:** The C10 chains intercalate into the phospholipid bilayer of epithelial cells, increasing fluidity and disorder.
- **Tight Junction Modulation:** Transient opening of tight junctions (paracellular route) via intracellular calcium signaling pathways.



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Part 4: Analytical Characterization Protocols

Quantification via GC-FID (Self-Validating System)

To ensure the ratio of mono-, di-, and triglycerides in your raw material is consistent (critical for HLB reproducibility), use Gas Chromatography with Flame Ionization Detection.

System Suitability:

- Column: High-temperature capillary column (e.g., DB-5ht, 15m x 0.32mm).
- Derivatization: Silylation (BSTFA + 1% TMCS) is mandatory to volatilize the free hydroxyl groups and prevent peak tailing.
- Internal Standard: Tricaprin (C10:0 triglyceride) or Tetradecane.

Workflow:

- Dissolve 10 mg sample in Pyridine.
- Add excess BSTFA/TMCS. Heat at 70°C for 30 mins.
- Inject (Split 1:50).
- Validation Check: The separation resolution () between the 1,2-dicaprate and 1,3-dicaprate peaks must be > 1.5. If peaks merge, the column phase is degrading or temperature ramp is too fast.

Phase Solubility Screening

Do not rely on calculated LogP. Determine experimental solubility of your API in **Glyceryl Dicaprate** at 45°C (liquid state).

- Melt **Glyceryl Dicaprate** at 45°C.
- Add excess API. Stir for 24h at 45°C.
- Centrifuge (heated rotor) to pellet undissolved drug.
- Assay supernatant via HPLC.
- Cooling Test: Allow supernatant to cool to 25°C. Observe for precipitation. Note: If API precipitates upon cooling, the formulation will require a crystallization inhibitor (e.g., PVP, HPMC).

References

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Sources

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